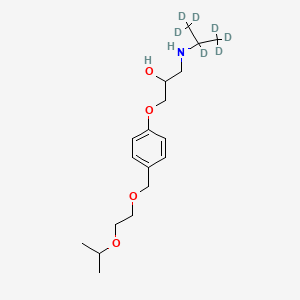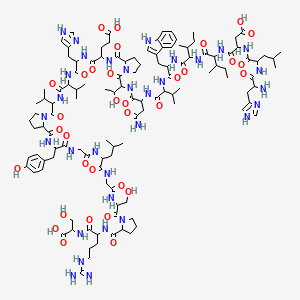
(±)16(17)-EpDPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
However, to assist you with scientific research, here are some insights from the papers that might be indirectly related or useful:
Differential Frequencies of p16(INK4a) Promoter Hypermethylation in Lung Cancer : This study investigated the frequency of genetic alterations in chronic smokers and lung cancer patients. While not directly related to "(±)16(17)-EpDPA", it provides insights into genetic changes in lung cancer, which could be useful for research into cancer therapies (Kersting et al., 2000).
Convergence of Ethernet PON and IEEE 802.16 Broadband Access Networks : This paper discusses the integration of optical networks with wireless communications. Although it does not address "this compound", the techniques and technology discussed could be applicable in research settings, especially in data transmission and network infrastructure (Yang et al., 2009).
Structural Studies of the Molybdenum Center of Human Sulfite Oxidase : This study, focusing on electron paramagnetic resonance (EPR) investigation of a mutant of human sulfite oxidase, might offer methodological insights into the study of complex molecular structures, potentially applicable to research on "this compound" (Astashkin et al., 2008).
The Emergence of Translational Epidemiology : This paper discusses the application of epidemiology in translational research, which might provide a framework for applying findings from basic scientific research, possibly including those related to "this compound", to clinical settings (Khoury et al., 2010).
Optical Spin Polarization of a Narrow Linewidth Electron Spin Qubit : This research, though not directly relevant, could offer insights into the advanced techniques in spectroscopy, potentially useful for studying the molecular structure and behavior of compounds like "this compound" (Qiu et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (±)16(17)-EpDPA can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the formation of a cyclic intermediate through a Wittig reaction and subsequent reduction of the resulting aldehyde to an alcohol. This intermediate is then subjected to a series of reactions to produce the final product.", "Starting Materials": ["Methyl 2-(bromomethyl)-3-oxopentanoate", "Methyl 2-(chloromethyl)-3-oxopentanoate", "Sodium hydride", "Triethyl phosphonoacetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Tetrahydrofuran", "Acetone", "Hexanes"], "Reaction": ["Step 1: React Methyl 2-(bromomethyl)-3-oxopentanoate with sodium hydride in dry tetrahydrofuran to form the corresponding enolate ion.", "Step 2: Add triethyl phosphonoacetate to the reaction mixture and heat to form the Wittig reagent.", "Step 3: React the Wittig reagent with Methyl 2-(chloromethyl)-3-oxopentanoate to form the cyclic intermediate.", "Step 4: Reduce the aldehyde group in the cyclic intermediate using sodium borohydride in methanol to form the alcohol.", "Step 5: Deprotect the alcohol using sodium hydroxide in ethanol to remove the methyl ester group.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product using diethyl ether.", "Step 7: Purify the product using column chromatography with a mixture of acetone and hexanes as the eluent."] } | |
| 155073-46-4 | |
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
InChI-Schlüssel |
BCTXZWCPBLWCRV-QCAYAECISA-N |
SMILES |
CC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CCCC(O)=O |
Synonyme |
(±)16,17 EDP; (±)16,17-epoxy Docosapentaenoic Acid; (±)16,17-epoxy DPA; (±)16,17-EpDPE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that inhibiting soluble epoxide hydrolase (sEH) with TPPU led to an increase in (±)16(17)-EpDPA levels in the hippocampus. What is the significance of this finding in relation to seizure activity?
A1: While the exact mechanisms are still under investigation, the research suggests that this compound, alongside other epoxy fatty acids like EETs, may play a role in reducing seizure activity. This is supported by the observed increase in this compound levels alongside a decrease in seizure frequency in the TPPU-treated group []. Further research is needed to understand the precise mechanisms by which this compound might exert anti-seizure effects.
Q2: The study focuses on several epoxy fatty acids. What is the connection between this compound and the more prominently mentioned EETs in the context of sEH inhibition?
A2: Both this compound and EETs are substrates of sEH, the enzyme targeted by the TPPU treatment []. Inhibiting sEH leads to increased levels of both this compound and EETs, suggesting a potential combined contribution to the observed anti-seizure effects. This highlights the complexity of epoxy fatty acid signaling and warrants further investigation into the individual and synergistic roles of these molecules in seizure modulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



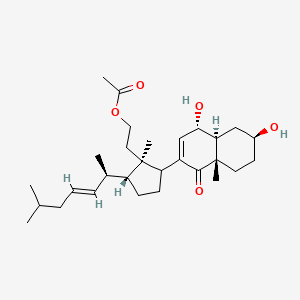

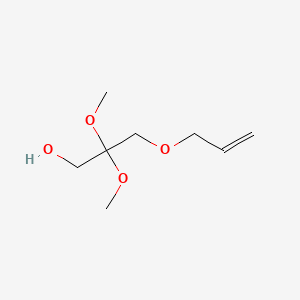
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
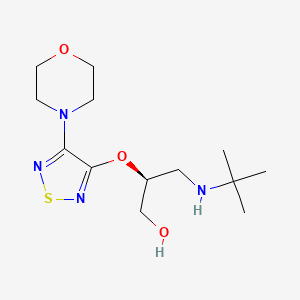
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
